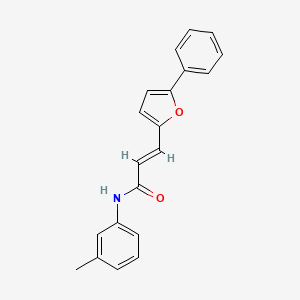

(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in drug development. This compound is a derivative of acrylamide and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Polyacrylamide Applications

Polyacrylamide, derived from acrylamide, finds extensive applications in various fields. It is utilized as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Moreover, polyacrylamide serves as a solid support in laboratories for protein separation via electrophoresis (Friedman, 2003).

Metabolism and Toxicology

Acrylamide undergoes metabolism in humans, forming various metabolites. The study of these metabolic processes is crucial for understanding the toxicological impact of acrylamide and its derivatives on human health (Fennell et al., 2005).

Cellular Mechanobiology Research

In cellular mechanobiology research, polyacrylamide substrates are activated for protein patterning. This technique provides precise control over geometric and mechanical factors that cells perceive, thus aiding in the study of cell behavior (Poellmann & Wagoner Johnson, 2013).

Protein Studies

Acrylamide is an effective quencher of tryptophanyl fluorescence in proteins. This property is useful for sensing the exposure of tryptophan residues in proteins, thereby aiding in the study of protein conformation and binding dynamics (Eftink & Ghiron, 1976).

Genotoxicity Studies

The DNA-damaging potential of acrylamide has been investigated in human lymphocytes, revealing insights into the mechanisms of acrylamide-induced DNA damage and its implications (Błasiak et al., 2004).

Corrosion Inhibition

Acrylamide derivatives are studied for their corrosion inhibition properties, particularly in protecting metals like copper in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).

Interaction with Amino Acids and DNA

Studies on the interaction of acrylamide with amino acids and DNA have significant implications for understanding the cytotoxicity and internal exposure of these toxins after food intake (Ou et al., 2020).

Polymer Electrode Applications

Polyacrylamide derivatives have been developed for use in organic rechargeable devices, demonstrating potential as electrode-active polymers in energy storage technologies (Koshika et al., 2010).

Eigenschaften

IUPAC Name |

(E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-6-5-9-17(14-15)21-20(22)13-11-18-10-12-19(23-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKDWXSHGIYFDO-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)

![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)

![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)